N-(4-Bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
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Overview
Description
N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with trifluoroethoxy groups and a bromophenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with 2,2,2-trifluoroethanol under controlled conditions.
Introduction of the Bromophenylamine Moiety: The bromophenylamine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom on the phenyl ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazine ring and the bromophenyl moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .
Scientific Research Applications
N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-BROMOPHENYL)AMINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine: This compound shares a similar triazine core but differs in its substituents, which can lead to different chemical properties and applications.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds have a similar trifluoroethoxy substitution but differ in their core structure, leading to distinct biological activities.
Uniqueness
Properties
Molecular Formula |
C13H9BrF6N4O2 |
---|---|
Molecular Weight |
447.13 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H9BrF6N4O2/c14-7-1-3-8(4-2-7)21-9-22-10(25-5-12(15,16)17)24-11(23-9)26-6-13(18,19)20/h1-4H,5-6H2,(H,21,22,23,24) |
InChI Key |
PLMSSSUOWGJTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)Br |
Origin of Product |
United States |
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